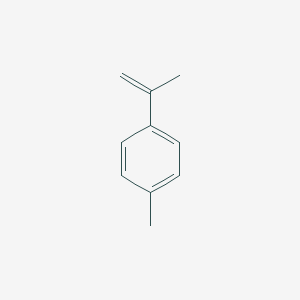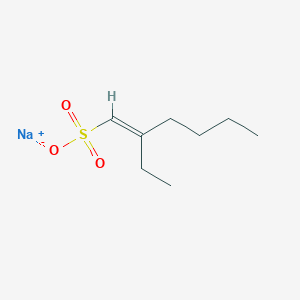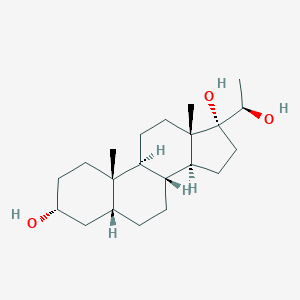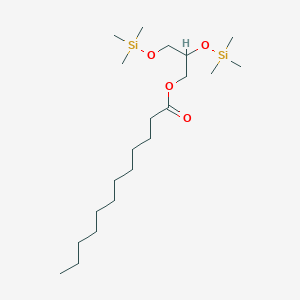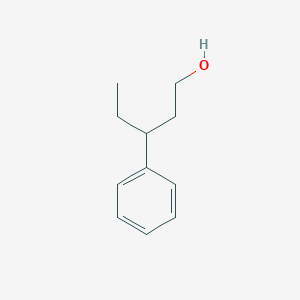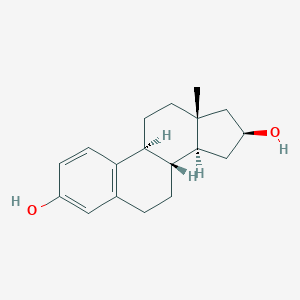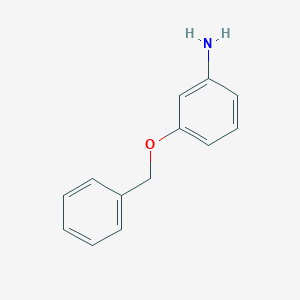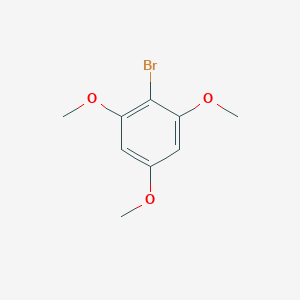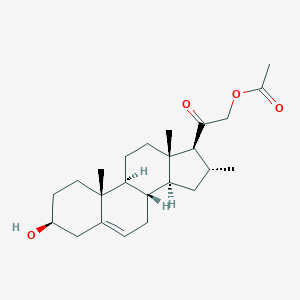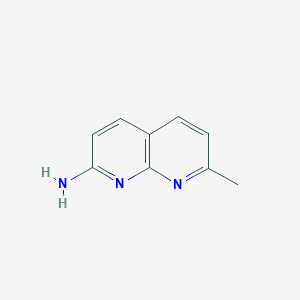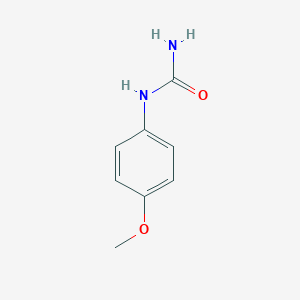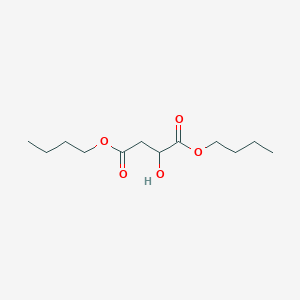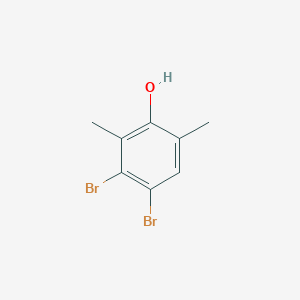
3,4-Dibromo-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2,6-dimethylphenol is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is also known as bromophenol blue and is commonly used as a pH indicator in laboratory experiments. In
Aplicaciones Científicas De Investigación
3,4-Dibromo-2,6-dimethylphenol has been extensively studied for its potential applications in various fields of science. In the medical field, this compound has been shown to possess antimicrobial properties and can be used as a disinfectant. It has also been studied for its potential use as an anticancer agent.
In the field of agriculture, 3,4-Dibromo-2,6-dimethylphenol has been shown to possess herbicidal properties and can be used as a weed killer. It has also been studied for its potential use as a growth regulator for crops.
In environmental science, 3,4-Dibromo-2,6-dimethylphenol has been studied for its potential use as a water quality indicator. It is commonly used as a pH indicator in laboratory experiments and can be used to monitor the pH levels of water bodies.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-2,6-dimethylphenol varies depending on its application. In the medical field, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells.
In agriculture, 3,4-Dibromo-2,6-dimethylphenol acts as a herbicide by inhibiting the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4-Dibromo-2,6-dimethylphenol vary depending on its application. In the medical field, this compound has been shown to have low toxicity and does not cause significant adverse effects in humans.
In agriculture, the use of 3,4-Dibromo-2,6-dimethylphenol as a herbicide can lead to the death of non-target plants and can have negative effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,4-Dibromo-2,6-dimethylphenol as a pH indicator in laboratory experiments has several advantages. It is highly sensitive and can detect small changes in pH levels. It is also easy to use and can be used in a wide range of experimental conditions.
However, the limitations of using 3,4-Dibromo-2,6-dimethylphenol as a pH indicator include its limited pH range and its interference with certain experimental procedures.
Direcciones Futuras
There are several future directions for the study of 3,4-Dibromo-2,6-dimethylphenol. In the medical field, further studies can be conducted to explore its potential use as an antimicrobial and anticancer agent. In agriculture, further studies can be conducted to develop more selective herbicides that have less impact on the environment.
In environmental science, further studies can be conducted to explore the use of 3,4-Dibromo-2,6-dimethylphenol as a water quality indicator. Additionally, further studies can be conducted to explore the potential use of this compound in other areas such as materials science and catalysis.
Conclusion:
In conclusion, 3,4-Dibromo-2,6-dimethylphenol is a chemical compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Métodos De Síntesis
The synthesis of 3,4-Dibromo-2,6-dimethylphenol can be achieved through various methods. One of the most common methods involves the reaction of 2,6-dimethylphenol with bromine in the presence of a catalyst such as iron (III) chloride. The reaction leads to the formation of 3,4-Dibromo-2,6-dimethylphenol in high yield and purity.
Propiedades
Número CAS |
1125-51-5 |
|---|---|
Nombre del producto |
3,4-Dibromo-2,6-dimethylphenol |
Fórmula molecular |
C8H8Br2O |
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
3,4-dibromo-2,6-dimethylphenol |
InChI |
InChI=1S/C8H8Br2O/c1-4-3-6(9)7(10)5(2)8(4)11/h3,11H,1-2H3 |
Clave InChI |
GNDIVIKZOWZSHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)Br)Br |
SMILES canónico |
CC1=CC(=C(C(=C1O)C)Br)Br |
Sinónimos |
3,4-Dibromo-2,6-dimethylphenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



